4-Hexadecylaniline

Descripción general

Descripción

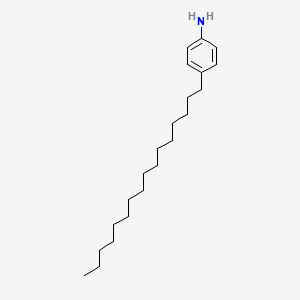

4-Hexadecylaniline is an organic compound with the chemical formula C22H39N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a hexadecyl group. This compound is known for its amphiphilic properties, making it useful in various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hexadecylaniline can be synthesized through the condensation reaction of aniline with hexadecyl halides under basic conditions. A common method involves the reaction of aniline with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise temperature control to ensure complete reaction and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hexadecylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives

Aplicaciones Científicas De Investigación

Chemical Research Applications

Organic Synthesis :

4-Hexadecylaniline serves as a reagent in organic synthesis, particularly in the preparation of Schiff base ligands. The ability to form stable complexes with various substrates enhances its utility in synthesizing new compounds with tailored properties. For example, its reaction with isatin leads to the formation of Schiff base ligands, which are important in coordination chemistry and catalysis .

Surfactant Properties :

Due to its amphiphilic nature, this compound acts as a surfactant in chemical reactions, facilitating processes such as emulsification and solubilization. This property is particularly useful in creating hybrid organized molecular films through techniques like Langmuir-Blodgett deposition .

Biological Applications

Metallization of DNA :

One significant application of this compound is in the metallization of DNA for creating gold nanowire networks. This process involves using the compound to facilitate the deposition of gold nanoparticles onto DNA scaffolds, which can be utilized in biosensing and nanoelectronics .

Cell Membrane Interaction :

The compound's amphiphilic structure allows it to integrate into cell membranes, influencing membrane fluidity and permeability. This interaction can modulate cellular signaling pathways and gene expression by affecting the localization and function of membrane-bound receptors.

Industrial Applications

Nanoparticle Synthesis :

In industrial settings, this compound is employed in synthesizing anisotropic rod-shaped gold nanoparticles. These nanoparticles have applications in drug delivery systems due to their ability to encapsulate therapeutic agents while providing controlled release profiles .

Liquid Chromatography :

The compound is also used in producing reverse-phase ion-exchange materials for liquid chromatography, enhancing the separation efficiency of various analytes in complex mixtures.

Case Study 1: Hydrogen Bonded Complexes

Research has demonstrated that this compound forms inter hydrogen-bonded complexes with alkoxybenzoic acids. The study utilized Fourier Transform Infrared (FTIR) spectroscopy to confirm hydrogen bonding interactions, revealing significant changes in vibrational frequencies indicative of complex formation. The phase diagram illustrated distinct smectic phases, showcasing the compound's potential in liquid crystal applications .

Case Study 2: Mesomorphic Behavior

A study on the mesomorphic behavior of symmetrical azomethines containing this compound highlighted its role in forming liquid crystalline phases. The research indicated that varying alkyl chain lengths influenced the thermal and optical properties of the resulting materials, suggesting potential applications in display technologies and sensors .

Mecanismo De Acción

The mechanism of action of 4-Hexadecylaniline is primarily based on its amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments. This characteristic makes it effective in forming micelles and other organized molecular structures. In biological systems, it can interact with lipid membranes, potentially altering membrane properties and facilitating the delivery of therapeutic agents .

Comparación Con Compuestos Similares

- 4-Octadecylaniline

- 4-Dodecylaniline

- 4-Octylaniline

- 4-Tetradecylaniline

- 4-Pentylaniline

Comparison: 4-Hexadecylaniline is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic behavior. Compared to shorter or longer chain analogs, this compound offers optimal solubility and stability in various solvents and conditions .

Actividad Biológica

4-Hexadecylaniline, a long-chain alkyl aniline derivative, has garnered attention in various fields due to its unique chemical properties and biological activities. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it particularly useful in biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in medicine and industry.

This compound (C22H39N) consists of a hexadecyl (C16) alkyl chain attached to an aniline group. This structure imparts significant amphiphilicity to the compound, facilitating its interaction with biological membranes and other biomolecules. The compound's molecular weight is approximately 339.57 g/mol, and it exhibits both hydrophobic and hydrophilic characteristics due to the presence of the long alkyl chain and the amino group.

Target of Action

This compound has been shown to interact with DNA, particularly in the context of metallization processes. It is employed in the synthesis of gold nanoparticles, where it stabilizes these particles during their formation. This interaction suggests potential applications in nanotechnology and biomedicine.

Mode of Action

The compound acts primarily as a stabilizing agent in the synthesis of gold nanoparticles. It influences the size, shape, and stability of these nanoparticles, which are critical factors for their application in drug delivery systems and biosensing technologies.

Biochemical Pathways

The amphiphilic nature of this compound enables it to participate in various biochemical reactions. It can modulate cellular processes such as cell signaling pathways and gene expression by integrating into cell membranes, thus altering membrane fluidity and permeability.

Cellular Effects

This compound exhibits several cellular effects that are crucial for its biological activity:

- Cell Membrane Interaction : The compound can integrate into lipid bilayers, affecting membrane properties and influencing the localization of membrane-bound receptors and enzymes.

- Gene Expression Modulation : It interacts with transcription factors, leading to changes in gene expression that can affect cellular metabolism.

- Toxicity Profile : While low doses can enhance cellular functions, higher doses have been associated with toxic effects such as oxidative stress and apoptosis. Research indicates that there exists a threshold dosage range for optimal biochemical activity without toxicity.

Research Applications

This compound's unique properties make it valuable in various research applications:

- Nanotechnology : Used for synthesizing gold nanowires through DNA metallization techniques.

- Drug Delivery Systems : Investigated for its potential to improve drug solubility and bioavailability due to its amphiphilic nature.

- Biochemical Assays : Employed in developing neoglycolipids for immunological assays, enhancing detection methods for specific antigens .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Gold Nanoparticle Synthesis : A study demonstrated that this compound effectively stabilizes gold nanoparticles during synthesis, leading to uniform particle size distribution essential for biomedical applications.

- Immunological Applications : Research involving oligomannosides coupled with this compound showed promising results in enhancing antibody binding in ELISA assays, indicating its potential role in diagnostics .

- Toxicological Studies : Animal model studies have shown that varying dosages of this compound can lead to differential cellular responses, providing insights into its safety profile and therapeutic window.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-hexadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCQATUVPNPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341271 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-13-8 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexadecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.